molecular formula C8H16O6 B12080472 Ethyl b-D-fructopyranoside

Ethyl b-D-fructopyranoside

Cat. No.: B12080472
M. Wt: 208.21 g/mol
InChI Key: SNKSMYJJYVZUMV-UHFFFAOYSA-N
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Description

Ethyl b-D-fructopyranoside is a chemical compound with the molecular formula C8H16O6 and a molecular weight of 208.21 g/mol . It is a derivative of fructose, where the hydroxyl group at the anomeric carbon is replaced by an ethyl group. This compound is known for its sweet taste and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl b-D-fructopyranoside can be synthesized through the reaction of fructose with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond between the fructose and ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl b-D-fructopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl b-D-fructopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl b-D-fructopyranoside involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond, releasing fructose and ethanol. The compound may also interact with taste receptors, contributing to its sweet taste .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl b-D-fructopyranoside is unique due to its specific glycosidic bond and the presence of an ethyl group, which imparts distinct chemical and physical properties compared to its analogs. Its sweet taste and reactivity make it valuable in various applications .

Properties

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

2-ethoxy-2-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C8H16O6/c1-2-13-8(4-9)7(12)6(11)5(10)3-14-8/h5-7,9-12H,2-4H2,1H3

InChI Key

SNKSMYJJYVZUMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(C(C(CO1)O)O)O)CO

Origin of Product

United States

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